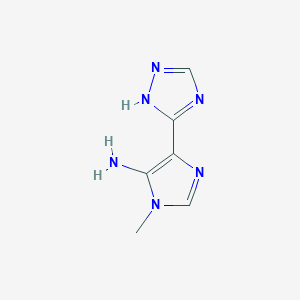
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine is a heterocyclic compound that contains both imidazole and triazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with 1,2,4-triazole-5-amine in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the triazole or imidazole rings are substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the triazole or imidazole rings .
Scientific Research Applications
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-1,2,4-triazole: A simpler compound with similar triazole functionality.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Contains a triazole ring and has been studied for its anticancer properties.
Uniqueness
1-Methyl-4-(1H-1,2,4-triazol-5-yl)-1H-imidazol-5-amine is unique due to its dual-ring structure, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research fields .
Properties
CAS No. |
54202-86-7 |
|---|---|
Molecular Formula |
C6H8N6 |
Molecular Weight |
164.17 g/mol |
IUPAC Name |
3-methyl-5-(1H-1,2,4-triazol-5-yl)imidazol-4-amine |
InChI |
InChI=1S/C6H8N6/c1-12-3-9-4(5(12)7)6-8-2-10-11-6/h2-3H,7H2,1H3,(H,8,10,11) |
InChI Key |
PQUFQKHCBKPVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N)C2=NC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Hydroxy-2-[hydroxy(phenyl)methyl]-2,5-dimethylfuran-3(2H)-one](/img/structure/B14640944.png)

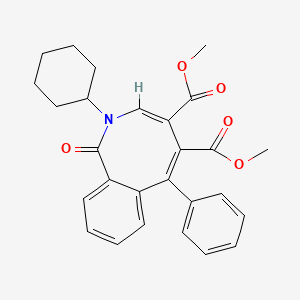
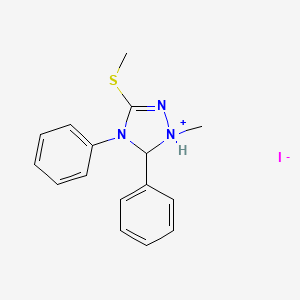
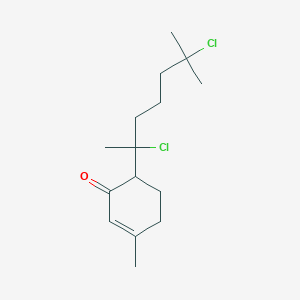
![Bicyclo[5.1.1]non-1-ene](/img/structure/B14640983.png)
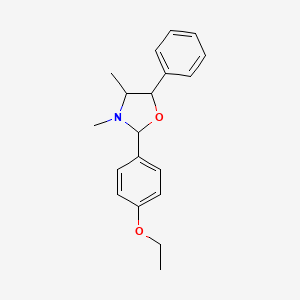

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
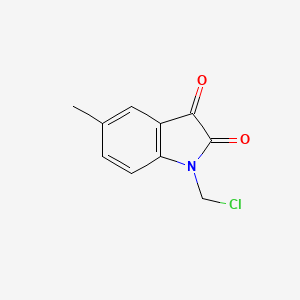
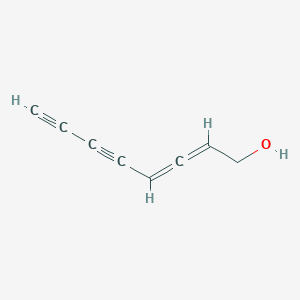
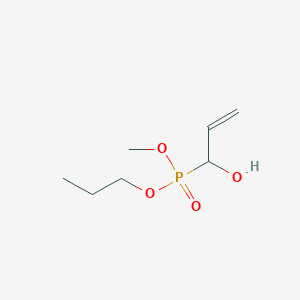
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)

